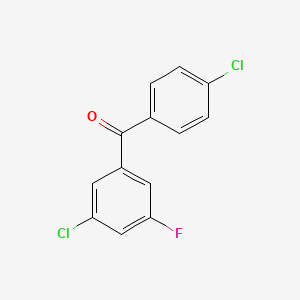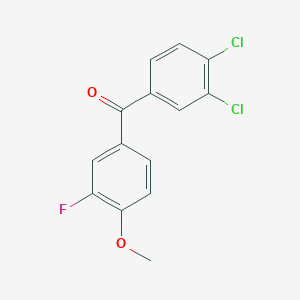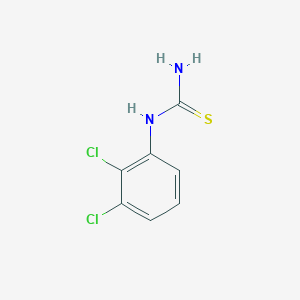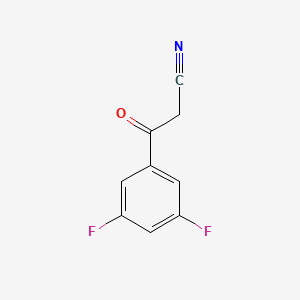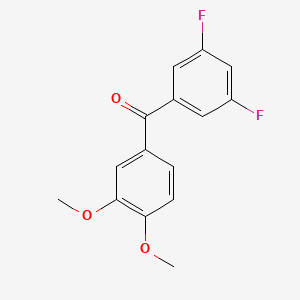![molecular formula C13H10F3N B1302772 3-[3-(Trifluoromethyl)phenyl]aniline CAS No. 400749-02-2](/img/structure/B1302772.png)
3-[3-(Trifluoromethyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethyl)phenyl]aniline is an organic compound with the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline and is classified as an aromatic amine . These compounds are colorless liquids . The corresponding dimethylamino derivative is also known .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene. This is followed by the conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene. Finally, pivalylamino-2-methyl-3-trifluoromethylbenzene is converted to 2-methyl-3-trifluoromethylaniline .Molecular Structure Analysis
The molecular formula of this compound is C7H6F3N . It has an average mass of 161.124 Da and a monoisotopic mass of 161.045227 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the physical, chemical, and biological properties of molecules .Physical And Chemical Properties Analysis
This compound has a density of 1.29 g/cm3 . Its melting point ranges from 5 to 6 °C, and its boiling point ranges from 187 to 188 °C .Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Introduction of Hydroxy Groups and Arylation: A study describes the arylation of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines or hydroxylated products depending on the substituents on the phenyl ring, showcasing the versatility of trifluoromethylated anilines in organic synthesis (Itoh et al., 2002).
Materials Science and Photophysics
- Electroluminescence and Photophysical Properties: Tetradentate bis-cyclometalated platinum complexes with N,N-di(3-(2,4-difluorophenyl)pyridin-2-yl)aniline derivatives exhibit high luminescence and are applied in organic light-emitting diodes (OLEDs), demonstrating the material science applications of trifluoromethylated anilines (Vezzu et al., 2010).
Analytical and Structural Chemistry
- Crystal Structure Analysis: Research on the crystal structure of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole highlights the steric effects of the trifluoromethyl group on molecular packing, providing insights into the influence of substituents on molecular geometry and interactions (Slyvka et al., 2019).
Synthetic Methodologies
- Improved Synthesis of Quinolinones: A novel synthesis approach for 4-trifluoromethyl-2(1H)-quinolinones demonstrates the use of 3-[3-(Trifluoromethyl)phenyl]aniline derivatives in the preparation of heterocyclic compounds, showcasing its utility in creating complex molecular structures (Marull et al., 2004).
Safety and Hazards
3-[3-(Trifluoromethyl)phenyl]aniline is a combustible liquid that is harmful if swallowed . It is toxic in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZPUMRJVDKRJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375333 |
Source


|
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400749-02-2 |
Source


|
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

